molecular formula C8H15NO2S B11904282 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide

6-Thia-2-azaspiro[4.5]decane 6,6-dioxide

Katalognummer: B11904282
Molekulargewicht: 189.28 g/mol
InChI-Schlüssel: JSLHIWQELPVJSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Thia-2-azaspiro[4.5]decane 6,6-dioxide is a spirocyclic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is part of a class of spiro compounds, which are characterized by their unique bicyclic structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 6-Thia-2-azaspiro[4.5]decane 6,6-dioxide involves several steps. One common method includes the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scalable synthesis techniques to produce the compound in larger quantities, ensuring consistency and purity .

Analyse Chemischer Reaktionen

6-Thia-2-azaspiro[4.5]decane 6,6-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can result in the formation of thiols or amines .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the industry for the production of various materials and chemicals .

Eigenschaften

Molekularformel

C8H15NO2S

Molekulargewicht

189.28 g/mol

IUPAC-Name

6λ6-thia-2-azaspiro[4.5]decane 6,6-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-2-1-3-8(12)4-5-9-7-8/h9H,1-7H2

InChI-Schlüssel

JSLHIWQELPVJSX-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=O)(=O)C2(C1)CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.